(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
CAS No.: 7733-29-1
VCID: VC21536720
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is a complex organic compound with a specific stereochemistry, indicated by the "(S)" notation. This compound is used in various chemical syntheses, particularly in peptide chemistry, due to its protective groups that can be easily removed under specific conditions. Safety Information
Synthesis OverviewThe synthesis of this compound typically involves the protection of amino groups with benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. These protective groups are crucial in peptide synthesis as they prevent unwanted reactions during the synthesis process. Applications
Safety Information
Research FindingsResearch on this compound is primarily focused on its role in peptide synthesis. The use of protective groups like Cbz and Boc allows for selective deprotection and further modification of the molecule, making it a valuable intermediate in the synthesis of complex peptides. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 7733-29-1 | ||||||||
Product Name | (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid | ||||||||
Molecular Formula | C18H26N2O6 | ||||||||
Molecular Weight | 366.4 g/mol | ||||||||
IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | ||||||||
Standard InChI | InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) | ||||||||
Standard InChIKey | RWQCKACYKKSOKK-UHFFFAOYSA-N | ||||||||
SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | ||||||||
Canonical SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | ||||||||
PubChem Compound | 7350734 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume